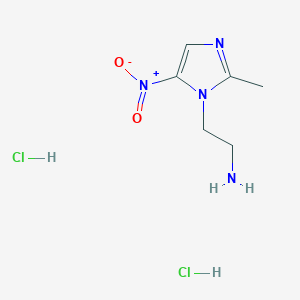
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their broad spectrum of biological activities, including antimicrobial and antiprotozoal properties
Métodos De Preparación
The synthesis of 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate typically involves the nitration of 2-methylimidazole followed by the introduction of an aminoethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration and subsequent purification processes to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in the study of bacterial and protozoal infections.
Medicine: It has potential therapeutic applications due to its antimicrobial and antiprotozoal activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate involves the interaction with microbial DNA. The nitro group is reduced within the microbial cell, leading to the formation of reactive intermediates that cause DNA damage and cell death. This mechanism is similar to other nitroimidazole compounds, which are known to target anaerobic organisms effectively.
Comparación Con Compuestos Similares
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate can be compared with other nitroimidazole compounds such as metronidazole and tinidazole. While all these compounds share a similar mechanism of action, this compound may offer unique advantages in terms of its specific chemical structure and potential applications. Similar compounds include:
Metronidazole: Widely used as an antimicrobial agent.
Tinidazole: Known for its antiprotozoal properties.
Secnidazole: Another nitroimidazole with similar applications.
Propiedades
Número CAS |
49575-10-2 |
|---|---|
Fórmula molecular |
C6H11ClN4O2 |
Peso molecular |
206.63 g/mol |
Nombre IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-5-8-4-6(10(11)12)9(5)3-2-7;/h4H,2-3,7H2,1H3;1H |
Clave InChI |
VKGNYWVXNRYHTN-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCN)[N+](=O)[O-].Cl.Cl |
SMILES canónico |
CC1=NC=C(N1CCN)[N+](=O)[O-].Cl |
Key on ui other cas no. |
49575-10-2 |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
2-(2-Methyl-5-nitro-1H-imidazolyl)ethylamine Dihydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















